molecular formula C10H5N3 B11916629 1H-Indole-2,4-dicarbonitrile

1H-Indole-2,4-dicarbonitrile

Cat. No.: B11916629
M. Wt: 167.17 g/mol
InChI Key: ZZBLNRSAJJXCQA-UHFFFAOYSA-N
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Description

1H-Indole-2,4-dicarbonitrile: is a heterocyclic organic compound with the molecular formula C10H5N3 . It is part of the indole family, which is known for its significant role in natural products and pharmaceuticals. Indole derivatives are prevalent in various biologically active compounds and have been extensively studied for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-2,4-dicarbonitrile can be synthesized through various methods. One common approach involves the reaction of indole derivatives with nitriles under specific conditions. For instance, the Fischer indole synthesis is a well-known method where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid to yield indole derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-2,4-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various carbonyl compounds, while reduction can produce amines or alcohols .

Scientific Research Applications

1H-Indole-2,4-dicarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Indole derivatives, including this compound, are investigated for their potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: This compound is explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-2,4-dicarbonitrile involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

    1H-Indole-3-carbaldehyde: Another indole derivative with similar structural features but different functional groups.

    1H-Indole-2-carboxylic acid: Shares the indole core but has a carboxylic acid group instead of nitrile groups.

    1H-Indole-3-acetic acid: A naturally occurring plant hormone with an indole structure.

Uniqueness: 1H-Indole-2,4-dicarbonitrile is unique due to its specific nitrile groups at positions 2 and 4, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

Molecular Formula

C10H5N3

Molecular Weight

167.17 g/mol

IUPAC Name

1H-indole-2,4-dicarbonitrile

InChI

InChI=1S/C10H5N3/c11-5-7-2-1-3-10-9(7)4-8(6-12)13-10/h1-4,13H

InChI Key

ZZBLNRSAJJXCQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(NC2=C1)C#N)C#N

Origin of Product

United States

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